4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine
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Overview
Description
4-([1,1’-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Gewald reaction, followed by Dieckmann cyclization and Krapcho decarboxylation . These reactions require specific conditions such as controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt cellular processes, leading to effects such as apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine: Known for its anticancer and antiviral activities.
Benzo[4,5]thieno[3,2-d]pyrimidine: Studied for its potential as a kinase inhibitor.
2-Chlorobenzo[4,5]thieno[3,2-d]pyrimidine: Investigated for its antibacterial properties
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno
Properties
Molecular Formula |
C22H13ClN2S |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-chloro-4-(4-phenylphenyl)-[1]benzothiolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C22H13ClN2S/c23-22-24-19(21-20(25-22)17-8-4-5-9-18(17)26-21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI Key |
KZBGTTBBPWIMOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC4=C3SC5=CC=CC=C54)Cl |
Origin of Product |
United States |
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